molecular formula C21H18BrN3O2S B2449878 5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 957626-45-8

5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one

Cat. No.: B2449878
CAS No.: 957626-45-8
M. Wt: 456.36
InChI Key: KXMAPUAHBWXYJZ-UHFFFAOYSA-N
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Description

5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one is a useful research compound. Its molecular formula is C21H18BrN3O2S and its molecular weight is 456.36. The purity is usually 95%.
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Scientific Research Applications

H1-Antihistaminic Agents

Research into related quinazolinone derivatives has shown promise for the development of new classes of H1-antihistaminic agents. One study described the synthesis of novel quinazolin-4-(3H)-ones, which exhibited significant in vivo H1-antihistaminic activity with minimal sedation effects, suggesting potential for further development into new antihistaminic drugs (Alagarsamy & Parthiban, 2013).

Antimicrobial Activity

Compounds within the quinazoline class have also been evaluated for their antimicrobial properties. A study synthesized imidazo[1, 2-c]quinazoline derivatives and tested them for in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria, with some compounds showing potent antibacterial activities. This suggests the potential use of these compounds in developing new antibacterial agents (Nasr, Gineinah, & El-Bendary, 2003).

Antiviral Activities

Another area of application is in antiviral research, where novel 3-sulphonamido-quinazolin-4(3H)-one derivatives were synthesized and evaluated for their activities against various respiratory and biodefense viruses. The research found that some of these compounds inhibited the replication of avian influenza (H5N1) virus, showing promise as potential antiviral agents (Selvam et al., 2007).

Catalysts in Chemical Synthesis

Research into the catalytic applications of related compounds includes the use of palladium-functionalized nanoparticles for the synthesis of isoquinolino[1,2-b]quinazolin-8-ones. This demonstrates the potential of quinazolinone derivatives in facilitating efficient chemical reactions, particularly in carbon–carbon bond formation, which is valuable in the synthesis of complex organic molecules (Bahadorikhalili et al., 2018).

Properties

IUPAC Name

5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN3O2S/c1-12(2)18-20(27)25-19(24-18)15-5-3-4-6-16(15)23-21(25)28-11-17(26)13-7-9-14(22)10-8-13/h3-10,12,18H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMAPUAHBWXYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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